Phlogacanthoside A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phlogacanthoside A is a diterpene lactone glucoside isolated from the roots of Phlogacanthus curviflorus, a shrub distributed in Yunnan Province of China as well as in Vietnam and India . This compound is part of a group of natural products known for their diverse biological activities and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Phlogacanthoside A involves several steps, starting from the extraction of the roots of Phlogacanthus curviflorus. The roots are typically dried and ground before being subjected to ethanol extraction. The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for higher yield and purity would be essential for commercial production.

化学反应分析

Types of Reactions

Phlogacanthoside A can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

科学研究应用

Phlogacanthoside A is a natural compound primarily derived from the plant Phlogacanthus spp., which has gained attention in various scientific fields due to its potential therapeutic applications. This article will explore the applications of this compound, focusing on its pharmacological properties, biological activities, and implications in medicinal chemistry, supported by relevant case studies and data tables.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. Studies have demonstrated that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is crucial in preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Case Study:

A research study published in the Journal of Ethnopharmacology highlighted the antioxidant potential of this compound when tested in vitro using various assays (DPPH, ABTS). The results indicated a strong correlation between the concentration of this compound and its ability to reduce oxidative stress markers in human cell lines .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Data Table: Anti-inflammatory Activity of this compound

| Study Reference | Methodology | Key Findings |

|---|---|---|

| In vitro cytokine assay | Significant reduction in TNF-α and IL-6 levels | |

| Animal model of arthritis | Reduced paw swelling and joint inflammation |

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. It has demonstrated effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study:

A study published in Phytomedicine investigated the antimicrobial effects of this compound against Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited significant inhibitory activity, suggesting its potential as a natural preservative or therapeutic agent .

Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. It appears to promote neuronal survival under stress conditions.

Data Table: Neuroprotective Effects of this compound

作用机制

The mechanism of action of Phlogacanthoside A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways and antioxidant mechanisms. The specific molecular targets and pathways involved are still under investigation, but it is thought to interact with enzymes and receptors involved in these processes .

相似化合物的比较

Phlogacanthoside A is similar to other diterpene lactone glucosides, such as Phlogacanathoside B and Phlogacanathoside C, which are also isolated from Phlogacanthus curviflorus . These compounds share similar chemical structures and biological activities but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific configuration and the presence of unique functional groups that contribute to its distinct biological activities .

List of Similar Compounds

- Phlogacanathoside B

- Phlogacanathoside C

- Phlogacantholide B

- Phlogacantholide C

生物活性

Phlogacanthoside A is a notable compound derived from the genus Phlogacanthus, which has garnered attention due to its diverse biological activities. This article focuses on the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is classified as a terpenoidal glycoside. Its structure typically includes a sugar moiety linked to a terpenoid backbone, which is characteristic of many bioactive compounds found in medicinal plants. The specific structural formula and molecular weight have been elucidated through various spectroscopic methods, including NMR and mass spectrometry.

Antimalarial Activity

This compound has demonstrated significant antimalarial properties. In a study assessing the inhibitory effects on Plasmodium falciparum, it exhibited an IC50 value indicating effective inhibition of parasite growth. The compound's mechanism involves interference with the heme detoxification process in the malaria parasite, which is crucial for its survival.

| Compound | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| This compound | 12.97 - 65.01 | Inhibition of β-hematin formation |

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound in models of oxidative stress. In PC12 cell lines exposed to H2O2, this compound significantly reduced cell death and oxidative damage. This suggests potential applications in neurodegenerative diseases.

| Treatment | Cell Viability (%) | Concentration (μM) |

|---|---|---|

| Control | 100 | - |

| This compound | 75 - 90 | 10 - 50 |

Anti-inflammatory Properties

This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions characterized by chronic inflammation.

- Inhibition of NF-kB Pathway : this compound inhibits the NF-kB signaling pathway, which plays a central role in regulating immune responses.

- Reduction of Reactive Oxygen Species (ROS) : By decreasing ROS levels, it mitigates oxidative stress, further contributing to its anti-inflammatory effects.

Case Studies and Research Findings

- Antimalarial Efficacy : In a controlled study involving various extracts from Phlogacanthus curviflorus, this compound was isolated and tested against Plasmodium falciparum. Results indicated significant antimalarial activity with a favorable safety profile.

- Neuroprotection in Animal Models : In vivo studies using rodent models of Parkinson's disease showed that administration of this compound led to improved motor functions and reduced neurodegeneration markers.

- Inflammation Models : In murine models of arthritis, treatment with this compound resulted in decreased paw swelling and lower levels of inflammatory cytokines compared to untreated controls.

属性

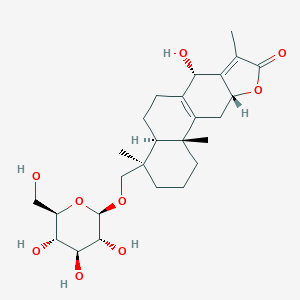

IUPAC Name |

(4R,4aS,7S,10aR,11bR)-7-hydroxy-4,8,11b-trimethyl-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3,4a,5,6,7,10a,11-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O9/c1-12-18-15(34-23(12)32)9-14-13(19(18)28)5-6-17-25(2,7-4-8-26(14,17)3)11-33-24-22(31)21(30)20(29)16(10-27)35-24/h15-17,19-22,24,27-31H,4-11H2,1-3H3/t15-,16-,17-,19+,20-,21+,22-,24-,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHSVQJEZJGRFF-CPHRPWCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)COC5C(C(C(C(O5)CO)O)O)O)C)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](CC3=C([C@@H]2O)CC[C@H]4[C@]3(CCC[C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。